molecular formula C20H25NO2 B1413659 (2S,4R)-N-Ethyl-2-(4'-methoxybiphenyl-2-yl)tetrahydro-2h-pyran-4-amine CAS No. 2173052-46-3

(2S,4R)-N-Ethyl-2-(4'-methoxybiphenyl-2-yl)tetrahydro-2h-pyran-4-amine

Cat. No. B1413659
CAS RN: 2173052-46-3
M. Wt: 311.4 g/mol
InChI Key: ACEXRRNOQMCUOL-UZLBHIALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-N-Ethyl-2-(4'-methoxybiphenyl-2-yl)tetrahydro-2h-pyran-4-amine, also known as EMB-tetrahydropyran-4-amine, is a compound that has been studied for its potential use in scientific research. It is a member of the class of compounds known as tetrahydropyran-4-amines and is a derivative of the natural product tetrahydropyran. The compound has been used in a variety of research applications and has been studied for its potential use in drug development.

Scientific Research Applications

Human Urinary Carcinogen Metabolites and Cancer Research

Research demonstrates the significance of measuring human urinary carcinogen metabolites for acquiring valuable insights into the interactions between tobacco and cancer. The utility of these assays is emphasized for providing information regarding carcinogen dosage, distinguishing exposed from non-exposed individuals, and comprehending carcinogen metabolism in humans. Such biomarkers are pivotal in future studies concerning tobacco, cancer, new tobacco products, harm reduction strategies, metabolic polymorphisms in cancer, and further evaluation of human exposure to environmental tobacco smoke (Hecht, 2002).

The Chemistry and Applications of 4-(Dicyanomethylene)-3-Methyl-l-Phenyl-2-Pyrazoline-5-Ones

The reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives renders it an essential building block for synthesizing a range of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of this compound allows for mild reaction conditions, facilitating the generation of various heterocyclic compounds and dyes. This demonstrates the compound's versatility and potential in chemical synthesis and dye production (Gomaa & Ali, 2020).

Pharmacological Interest in Morpholine and Pyran Derivatives

Morpholine and pyran derivatives play a significant role in pharmacology due to their wide spectrum of pharmacological activities. The morpholine moiety, present in various organic compounds, has been extensively studied for its pharmacological potentials. Pyrans and their analogues hold a prominent position owing to their diverse applications. This review highlights the current trends in morpholine and pyran analogues, revealing their potent pharmacophoric activities and supporting researchers in designing and synthesizing novel derivatives (Asif & Imran, 2019).

Hemoglobin Adducts of Aromatic Amines and Tobacco Exposure

The study of hemoglobin adducts of aromatic amines in nonsmokers and smokers provides evidence for the metabolic activation of these amines, some of which are known human bladder carcinogens. The occurrence of these amines in blood as hemoglobin adducts signifies their potential role in cancer development, particularly in the context of cigarette smoking and bladder cancer. This research combines epidemiological methods and chemical analyses to establish a biochemical foundation for the observed association between cigarette smoking and bladder cancer (Bryant et al., 1988).

properties

IUPAC Name

(2S,4R)-N-ethyl-2-[2-(4-methoxyphenyl)phenyl]oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-3-21-16-12-13-23-20(14-16)19-7-5-4-6-18(19)15-8-10-17(22-2)11-9-15/h4-11,16,20-21H,3,12-14H2,1-2H3/t16-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEXRRNOQMCUOL-UZLBHIALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCOC(C1)C2=CC=CC=C2C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1CCO[C@@H](C1)C2=CC=CC=C2C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-N-Ethyl-2-(4'-methoxybiphenyl-2-yl)tetrahydro-2h-pyran-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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